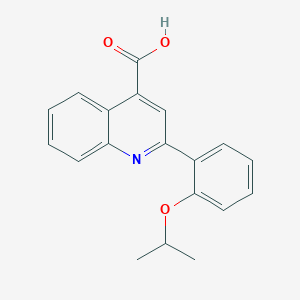

2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid

Description

Propriétés

IUPAC Name |

2-(2-propan-2-yloxyphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3/c1-12(2)23-18-10-6-4-8-14(18)17-11-15(19(21)22)13-7-3-5-9-16(13)20-17/h3-12H,1-2H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDVQVUNFKGDLKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Technical Guide to the Biological Targets of 2-Arylquinoline-4-Carboxylic Acid Derivatives

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its versatile biological activity.[1][2] Among its many variations, derivatives of 2-arylquinoline-4-carboxylic acid have emerged as a particularly compelling class, demonstrating significant potential in oncology and immunology. This guide provides an in-depth technical analysis of the key biological targets of these compounds, with a particular focus on the mechanisms underpinning their therapeutic effects. We will explore how these molecules modulate the tumor microenvironment by targeting the S100A9 protein, induce epigenetic changes via inhibition of histone deacetylases (HDACs) and sirtuins (SIRTs), and disrupt cancer cell metabolism by targeting dihydroorotate dehydrogenase (DHODH). By synthesizing data from preclinical and clinical research, this whitepaper offers a comprehensive resource for researchers, scientists, and drug development professionals, complete with detailed experimental protocols for target validation and elucidation of mechanism of action.

The 2-Arylquinoline-4-Carboxylic Acid Scaffold: A Foundation for Diverse Bioactivity

The quinoline ring system is a recurring motif in natural products and synthetic pharmaceuticals, prized for its rigid structure and ability to engage in various non-covalent interactions with biological macromolecules.[3] The 2-arylquinoline-4-carboxylic acid core provides a robust framework for chemical modification, allowing for the fine-tuning of pharmacological properties.

A prominent and extensively studied analogue is Tasquinimod, a quinoline-3-carboxamide derivative. While differing in the position and nature of the carboxamide group, its mechanism provides profound insights into the potential activities of the broader quinoline class.[4] Tasquinimod's journey through clinical trials for prostate cancer has illuminated a complex mechanism of action centered on modulating the tumor microenvironment.[4][5][6] Research into direct 2-phenylquinoline-4-carboxylic acid derivatives has further revealed their potential as potent inhibitors of key epigenetic enzymes, including histone deacetylases (HDACs).[7][8] This structural class, therefore, represents a rich area of investigation with pleiotropic effects on cancer biology.

Primary Target Class: Immunomodulation via S100A9 Engagement

A primary and well-validated mechanism for quinoline derivatives, exemplified by Tasquinimod, is the disruption of immunosuppressive signaling within the tumor microenvironment (TME). This is achieved by directly targeting the S100A9 protein.[4][5][9]

Mechanism of Action: Inhibition of the S100A9-TLR4/RAGE Axis

S100A9 is a calcium- and zinc-binding protein predominantly secreted by myeloid cells, such as myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs).[5][10] In the TME, extracellular S100A9 acts as a damage-associated molecular pattern (DAMP) molecule. It promotes a pro-inflammatory and immunosuppressive environment by binding to and activating Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE).[5][9][10]

Tasquinimod and related quinoline carboxamides bind to S100A9 in a zinc-dependent manner, functionally inhibiting its interaction with both TLR4 and RAGE.[5][11] This blockade is the initiating event that leads to a cascade of downstream immunomodulatory effects. By preventing S100A9 signaling, these compounds effectively reduce the recruitment and suppressive function of MDSCs within the tumor, shifting the balance of TAMs from a pro-tumor M2 phenotype towards an anti-tumor M1 phenotype.[5][6] This "re-awakening" of the immune system within the tumor is a cornerstone of its anti-cancer activity.

Caption: S100A9 Signaling Pathway Inhibition.

Downstream Cellular Consequences

The inhibition of the S100A9 axis results in:

-

Reduced MDSC Infiltration: Tasquinimod has been shown to decrease the trafficking and accumulation of MDSCs at the tumor site.[6]

-

Inhibition of Angiogenesis: By altering the TME and reducing the influence of pro-angiogenic myeloid cells, these compounds exhibit anti-angiogenic effects that are independent of direct VEGF inhibition.[4][5]

-

Anti-Metastatic Activity: S100A9 is involved in the formation of pre-metastatic niches. By inhibiting its function, quinoline derivatives can suppress the establishment of distant metastases.[4][6]

-

Direct Anti-Myeloma Effects: In multiple myeloma, tasquinimod has been shown to inhibit c-MYC expression, leading to reduced tumor cell growth and proliferation.[10][12]

Epigenetic Modulation: Targeting Histone Deacetylases (HDACs)

Beyond immunomodulation, direct derivatives of 2-phenylquinoline-4-carboxylic acid have been identified as novel inhibitors of histone deacetylases (HDACs), a class of enzymes crucial for epigenetic regulation.[7][8]

Mechanism of Action: HDAC3-Selective Inhibition

HDACs remove acetyl groups from lysine residues on histones and other proteins, leading to chromatin compaction and transcriptional repression.[8][13] Dysregulation of HDAC activity is a hallmark of many cancers, making them attractive therapeutic targets.[13]

The typical pharmacophore of an HDAC inhibitor includes a zinc-binding group (ZBG), a linker, and a surface-recognition "cap" group.[7][14] In the design of novel HDAC inhibitors, the 2-phenylquinoline-4-carboxylic acid moiety functions as a bulky, hydrophobic cap group that interacts with residues at the rim of the enzyme's active site.[7] Studies have shown that specific derivatives of this scaffold can achieve selectivity, with compound D28 from one study demonstrating significant selectivity for HDAC3 over other Class I isoforms like HDAC1, 2, and 6.[7][8]

Quantitative Data: In Vitro HDAC Inhibitory Activity

The following table summarizes the inhibitory activity of selected 2-phenylquinoline-4-carboxylic acid derivatives against a mixture of HDAC isoforms and their antiproliferative effect on the K562 leukemia cell line.

| Compound ID | R Group (at position 4 of phenyl ring) | HDACs (% Inhibition @ 2 µM) | K562 Cells (% Inhibition @ 2 µM) | Reference |

| D1 | -H | 57.96 ± 0.43 | 46.58 ± 0.35 | [7] |

| D2 | 4-Br | 59.50 ± 0.35 | 48.84 ± 1.32 | [7] |

| D12 | 4-OCH3 | 74.91 ± 1.25 | 51.58 ± 1.24 | [7] |

| D28 | 4-CF3 | 68.00 ± 0.85 | 61.12 ± 0.98 | [7][8] |

Data synthesized from Zhang et al., 2022.[7][8]

The anticancer effects of these HDAC-inhibiting derivatives are attributed to the induction of G2/M phase cell cycle arrest and the promotion of apoptosis.[8]

Other Key Biological Targets

The versatility of the 2-arylquinoline-4-carboxylic acid scaffold allows it to interact with other targets critical to cancer cell survival and proliferation.

-

Sirtuin 3 (SIRT3) Inhibition: SIRT3, a mitochondrial NAD+-dependent deacetylase, is overexpressed in certain cancers. A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were designed as selective SIRT3 inhibitors. The lead compound, P6 , showed an IC50 of 7.2 µM for SIRT3, with ~4.5-fold selectivity over SIRT1 and SIRT2, and demonstrated potent activity against MLL-rearranged leukemic cell lines.[15]

-

Dihydroorotate Dehydrogenase (DHODH) Inhibition: DHODH is a pivotal enzyme in the de novo pyrimidine biosynthesis pathway, which is heavily relied upon by rapidly proliferating cancer cells for DNA and RNA synthesis.[1] Inhibition of DHODH by quinoline-4-carboxylic acid derivatives depletes the pyrimidine pool, leading to cell cycle arrest and tumor growth inhibition.[1]

-

Bacterial DNA Gyrase: In the field of antibacterials, quinoline derivatives are well-established inhibitors of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication.[1] This mechanism is the basis for the quinolone class of antibiotics. While distinct from the anticancer applications, it highlights the scaffold's broad therapeutic potential.

Experimental Workflows for Target Identification and Validation

A robust, multi-step process is required to confidently identify and validate the biological target of a novel compound series. The causality behind this workflow is to move from unbiased identification to direct biophysical confirmation and finally to proof of engagement in a relevant biological context.

Caption: General Workflow for Target Deconvolution.

Protocol 5.1: Target Identification via Photoaffinity Labeling

Rationale: This technique is a powerful unbiased approach to identify direct binding partners in a complex biological milieu. A photoreactive group and a tag (e.g., biotin) are incorporated into the compound of interest. Upon UV irradiation, the compound covalently crosslinks to its target, which can then be isolated and identified by mass spectrometry. This method was instrumental in identifying S100A9 as a target for quinoline-3-carboxamides.[9]

Methodology:

-

Probe Synthesis: Synthesize a derivative of the lead compound incorporating a photoreactive moiety (e.g., benzophenone, diazirine) and an affinity tag (e.g., biotin) via a linker.

-

Incubation: Incubate the photoaffinity probe with cell lysates or tissue homogenates containing the putative target protein(s). Include a competition control where lysate is pre-incubated with an excess of the original, unlabeled compound.

-

UV Crosslinking: Expose the mixture to UV light (e.g., 365 nm) to induce covalent bond formation between the probe and its binding partner(s).

-

Affinity Purification: Isolate the probe-protein complexes using streptavidin-coated beads, which bind to the biotin tag.

-

Elution and Analysis: Wash the beads to remove non-specific binders and elute the crosslinked proteins. Separate the proteins by SDS-PAGE.

-

Identification: Excise protein bands that appear in the experimental lane but are reduced or absent in the competition control lane. Identify the protein(s) using in-gel digestion followed by LC-MS/MS analysis.

Protocol 5.2: Validation of Target Engagement using Surface Plasmon Resonance (SPR)

Rationale: SPR provides quantitative, real-time data on the direct binding between a ligand (the compound) and an analyte (the purified target protein), confirming the interaction identified via affinity labeling. It is a self-validating system as it measures binding kinetics (kon, koff) and affinity (KD) without the need for labels.

Methodology:

-

Chip Preparation: Immobilize the purified recombinant target protein (e.g., S100A9, HDAC3) onto a sensor chip surface (e.g., a CM5 chip via amine coupling).

-

Compound Injection: Prepare a series of dilutions of the quinoline derivative in a suitable running buffer. Inject the compound solutions sequentially over the sensor surface, from lowest to highest concentration.

-

Data Acquisition: Measure the change in the refractive index at the surface (expressed in Response Units, RU) as the compound associates with and dissociates from the immobilized protein.

-

Kinetic Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka). A low KD value indicates high binding affinity.

Protocol 5.3: In Vitro HDAC Enzyme Inhibition Assay

Rationale: Once a target is confirmed, a functional assay is required to determine the compound's effect on its activity. For enzymes like HDACs, a fluorometric assay provides a high-throughput method to quantify inhibition and determine potency (IC50).

Methodology:

-

Reagents: Use a commercial HDAC assay kit (e.g., containing a fluorogenic acetylated peptide substrate and developer) and purified recombinant human HDAC enzyme (e.g., HDAC3/NCoR2 complex).

-

Compound Preparation: Prepare a serial dilution of the test compound in assay buffer.

-

Reaction Setup: In a 96- or 384-well plate, add the HDAC enzyme, the fluorogenic substrate, and the test compound at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the deacetylation reaction to proceed.

-

Signal Development: Add the developer solution, which contains a protease that cleaves the deacetylated substrate to release a fluorescent molecule (e.g., AMC). Incubate for a further 15-30 minutes.

-

Fluorescence Reading: Measure the fluorescence intensity using a plate reader (e.g., Ex/Em = 360/460 nm).

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

Derivatives of 2-arylquinoline-4-carboxylic acid are a versatile class of molecules with significant therapeutic potential, primarily in oncology. Their biological activity is pleiotropic, driven by interactions with multiple key targets. The well-established immunomodulatory effects via S100A9 inhibition, combined with emerging evidence for direct epigenetic modulation through HDAC and SIRT3 inhibition, present a compelling multi-pronged strategy for cancer treatment.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the 2-aryl and 4-carboxylic acid positions to optimize potency and selectivity for specific targets (e.g., enhancing HDAC3 selectivity).

-

Target Deconvolution: For derivatives with potent anti-proliferative activity but an unknown mechanism, employing the workflows described herein to uncover novel biological targets.

-

Combination Therapies: Exploring the synergistic potential of these compounds with other agents, such as checkpoint inhibitors (to enhance the immunomodulatory effect) or other epigenetic drugs.

By continuing to unravel the complex pharmacology of this scaffold, the scientific community can unlock its full potential in developing next-generation therapies for cancer and other challenging diseases.

References

-

Zheng, Y., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules. Available from: [Link]

-

Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique. Available from: [Link]

-

Olsson, A., et al. (2017). Mechanisms of action of tasquinimod on the tumour microenvironment. Journal of Internal Medicine. Available from: [Link]

-

Fan, R., et al. (2023). Tasquinimod suppresses tumor cell growth and bone resorption by targeting immunosuppressive myeloid cells and inhibiting c-MYC expression in multiple myeloma. Journal for ImmunoTherapy of Cancer. Available from: [Link]

-

Zhang, Z., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Available from: [Link]

-

Active Biotech. (n.d.). Tasquinimod. Active Biotech. Available from: [Link]

-

Wikipedia. (n.d.). Tasquinimod. Wikipedia. Available from: [Link]

-

Nayak, S., et al. (2025). Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis, Characterization, Biological and Electrochemical Investigation. Journal of Chemical Health Risks. Available from: [Link]

-

Björk, P., et al. (2009). Identification of Human S100A9 as a Novel Target for Treatment of Autoimmune Disease via Binding to Quinoline-3-Carboxamides. PLoS Biology. Available from: [Link]

-

Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. Available from: [Link]

-

El-Sayed, M., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules. Available from: [Link]

-

Pelletier, M., et al. (2018). Quinoline-3-carboxamides such as tasquinimod are not specific inhibitors of S100A9. Blood Advances. Available from: [Link]

-

Sura, K., et al. (2022). HDAC Inhibitors: Innovative Strategies for Their Design and Applications. Molecules. Available from: [Link]

-

Zhang, Z., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. Available from: [Link]

-

Sławiński, J., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules. Available from: [Link]

-

Töre, F., et al. (2014). Carboxylic acid derivatives of histone deacetylase inhibitors induce full length SMN2 transcripts: a promising target for spinal muscular atrophy therapeutics. Archives of Medical Science. Available from: [Link]

-

Patel, D., & Shah, V. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Available from: [Link]

-

ResearchGate. (2016). The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. ResearchGate. Available from: [Link]

-

Zhang, Z., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Available from: [Link]

-

Isaacs, J. T. (2013). Mechanism of action and clinical activity of tasquinimod in castrate-resistant prostate cancer. Cancer J. Available from: [Link]

-

Gendy, E. A., et al. (2014). Anti-cancer potency of tasquinimod is enhanced via albumin-binding facilitating increased uptake in the tumor microenvironment. Oncotarget. Available from: [Link]

-

Ibrar, A., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules. Available from: [Link]

-

Sura, K., & Muri, E. M. (2020). Bifunctional HDAC Therapeutics: One Drug to Rule Them All? Molecules. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. jchr.org [jchr.org]

- 4. Tasquinimod - Wikipedia [en.wikipedia.org]

- 5. Mechanisms of action of tasquinimod on the tumour microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of action and clinical activity of tasquinimod in castrate-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 9. Identification of Human S100A9 as a Novel Target for Treatment of Autoimmune Disease via Binding to Quinoline-3-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jitc.bmj.com [jitc.bmj.com]

- 11. Anti-cancer potency of tasquinimod is enhanced via albumin-binding facilitating increased uptake in the tumor microenvironment | Oncotarget [oncotarget.com]

- 12. activebiotech.com [activebiotech.com]

- 13. mdpi.com [mdpi.com]

- 14. Bifunctional HDAC Therapeutics: One Drug to Rule Them All? | MDPI [mdpi.com]

- 15. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

Physicochemical Characterization and Solubility Profiling of 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic Acid

Executive Summary

In early-stage drug discovery, the transition from a promising hit to a viable lead compound is heavily dictated by its physicochemical properties. 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid (Chemical Formula: C₁₉H₁₇NO₃) represents a highly functionalized heterocycle belonging to the quinoline-4-carboxylic acid class—a scaffold frequently leveraged in the development of antiviral agents, antimalarials, and dihydroorotate dehydrogenase (DHODH) inhibitors.

This technical guide provides an in-depth analysis of the molecular weight dynamics and thermodynamic solubility profile of this compound. By understanding the causal relationship between its structural moieties (specifically the bulky, lipophilic 2-isopropoxyphenyl group) and its macroscopic behavior in solution, researchers can engineer robust formulation strategies for both in vitro assays and in vivo pharmacokinetic studies [1].

Molecular Weight and Structural Dynamics

The molecular architecture of 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid fundamentally dictates its behavior in biological and chemical matrices.

-

Core Scaffold: The quinoline-4-carboxylic acid core provides a rigid, planar, and aromatic system capable of strong π-π stacking.

-

Substituent Effects: The addition of the 2-isopropoxyphenyl group at the C2 position introduces significant steric bulk and lipophilicity. The isopropyl ether linkage (-O-CH(CH₃)₂) acts as an electron-donating group via resonance but primarily serves to disrupt crystal lattice packing while simultaneously increasing the overall hydrophobicity of the molecule.

Physicochemical Parameters

At a molecular weight of 307.34 g/mol , the compound sits comfortably within the optimal parameters defined by Lipinski’s Rule of Five (MW < 500 Da), theoretically predicting favorable oral bioavailability. However, the high partition coefficient (LogP ≈ 4.8) indicates a strong solubility-permeability trade-off[1].

Table 1: Key Physicochemical Properties

| Property | Value | Structural Rationale |

| Molecular Formula | C₁₉H₁₇NO₃ | Quinoline core (C₁₀H₆NO₂) + 2-Isopropoxyphenyl (C₉H₁₁O) |

| Molecular Weight | 307.34 g/mol | Ideal for small-molecule oral drug candidates. |

| Predicted LogP | ~4.8 | Driven by the highly lipophilic isopropoxy and phenyl rings. |

| pKa (Carboxylic Acid) | ~4.5 | Deprotonation yields a highly soluble carboxylate anion. |

| pKa (Quinoline Nitrogen) | ~2.5 | Weakly basic; protonates only in highly acidic gastric-like media. |

Solubility Profile: Thermodynamics and pH-Dependence

The solubility of 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid is strictly pH-dependent, exhibiting a classic "U-shaped" solubility curve that is heavily skewed toward alkaline pH.

Mechanistic Causality of Solubility

In pure water or slightly acidic media (pH 3.0 – 4.0), the compound exists primarily in its neutral, unionized state. The high lipophilicity of the 2-isopropoxyphenyl moiety drives the molecule out of the aqueous phase, resulting in poor aqueous solubility (< 10 µg/mL).

As the pH exceeds the pKa of the carboxylic acid (~4.5), the molecule deprotonates to form a carboxylate anion. This ionization dramatically increases the hydration energy, allowing the molecule to overcome its lattice energy and dissolve readily. Conversely, at a pH below 2.0, the quinoline nitrogen accepts a proton, forming a cationic species that offers a marginal increase in solubility.

pH-dependent ionization states of 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid.

Organic and Co-Solvent Solubility

For in vitro screening, Dimethyl Sulfoxide (DMSO) is the gold standard. The compound exhibits excellent solubility in DMSO (> 50 mg/mL), making it ideal for generating concentrated stock solutions. However, researchers must be cautious of "crash out" (precipitation) when diluting DMSO stocks into aqueous assay buffers.

Table 2: Reference Solubility Profile

| Solvent / Media | pH | Estimated Solubility | Recommendation for Use |

| DMSO | N/A | > 50 mg/mL | Primary stock solution generation. |

| Ethanol / Methanol | N/A | 10 - 20 mg/mL | Secondary organic solvent; formulation co-solvent. |

| SGF (Simulated Gastric Fluid) | 1.2 | ~15 - 30 µg/mL | Low solubility due to minimal basicity of quinoline N. |

| FaSSIF (Fasted State Intestinal) | 6.5 | > 500 µg/mL | High solubility due to carboxylate ionization & micelles. |

| PBS (Phosphate Buffered Saline) | 7.4 | > 1000 µg/mL | Completely ionized; excellent solubility. |

Experimental Protocols: Validating the Solubility Profile

To ensure scientific integrity, solubility cannot be estimated solely by visual inspection (turbidity). The following protocols represent self-validating systems designed to accurately quantify the thermodynamic solubility of 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid.

Protocol: Thermodynamic Solubility Profiling (Shake-Flask Method)

Why this method? Kinetic solubility assays often capture metastable, supersaturated states. The shake-flask method ensures the system reaches true thermodynamic equilibrium. Furthermore, we utilize HPLC-UV rather than simple UV-Vis spectrophotometry to separate the parent compound from any potential oxidative degradants that may form over the 24-hour equilibration period.

Materials Required:

-

Solid 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid powder.

-

Aqueous buffers (e.g., pH 1.2 HCl, pH 4.5 Acetate, pH 7.4 Phosphate).

-

Thermomixer or orbital shaker with temperature control.

-

HPLC system with a C18 reverse-phase column and UV detector.

Step-by-Step Methodology:

-

Solid Dispensation: Weigh approximately 2 mg of the solid compound into a 1.5 mL glass vial. Causality: Excess solid must be present to ensure the solution becomes fully saturated.

-

Buffer Addition: Add 1.0 mL of the target aqueous buffer to the vial.

-

Equilibration: Seal the vial and incubate in a thermomixer at 37°C, shaking at 200 rpm for 24 hours. Causality: 24 hours is required to overcome the lattice energy of the lipophilic crystal structure and reach true thermodynamic equilibrium.

-

Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 15 minutes. Alternatively, filter through a 0.22 µm PTFE syringe filter. Caution: PTFE is preferred over nylon to prevent non-specific binding of the highly lipophilic compound to the filter membrane.

-

Dilution & HPLC Analysis: Extract an aliquot of the clear supernatant. Dilute 1:10 in mobile phase (e.g., 50% Acetonitrile / 50% Water with 0.1% Formic Acid) to prevent precipitation inside the HPLC system. Quantify the concentration against a pre-established standard curve generated from DMSO stocks.

Thermodynamic solubility profiling workflow via the shake-flask method.

Formulation Strategies for Preclinical Studies

Given the molecular weight (307.34 g/mol ) and the LogP (~4.8), formulating this compound for in vivo dosing requires strategic excipient selection:

-

Intravenous (IV) Dosing: Due to poor neutral solubility, formulate as a sodium salt in situ using 0.1N NaOH, back-titrated to pH 8.0, or utilize a co-solvent system such as 5% DMSO / 10% Tween 80 / 85% Saline.

-

Oral (PO) Dosing: The compound is highly suitable for suspension formulations (e.g., 0.5% Methylcellulose / 0.1% Tween 80 in water). The acidic environment of the stomach will maintain the suspension, while the alkaline environment of the intestines will dissolve the compound, facilitating rapid absorption.

References

-

National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 4745472, 2-(2-Propan-2-yloxyphenyl)quinoline-4-carboxylate." PubChem, [Link]. Accessed 18 March 2026. (Note: Represents the ionized carboxylate form of the parent compound CID 874728, providing exact mass and physicochemical parameters).

A Technical Guide to the Crystallographic Analysis of 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic Acid: From Synthesis to Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline-4-carboxylic acids represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities.[1][2][3] The specific spatial arrangement of substituents on this core structure is paramount to its interaction with biological targets. This in-depth technical guide provides a comprehensive, field-proven framework for the determination of the single-crystal X-ray crystallographic structure of a promising, yet uncharacterized derivative: 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid. By detailing a robust synthetic protocol, meticulous crystallization strategies, and a rigorous workflow for structural elucidation, this document serves as a self-validating system for researchers seeking to unlock the three-dimensional architecture of this and related novel chemical entities.

Introduction: The Significance of Structural Insight

The quinoline ring system is a foundational motif in the development of therapeutic agents, with derivatives demonstrating anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1] The biological efficacy of these compounds is intrinsically linked to their three-dimensional conformation, which dictates their binding affinity and selectivity for specific enzymes and receptors.[1][4] 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid is a molecule of significant interest due to the combined presence of the quinoline-4-carboxylic acid core and a sterically influential isopropoxyphenyl substituent. This substitution is anticipated to induce a unique conformational preference that will define its pharmacological profile.

Therefore, the precise determination of its crystal structure is not merely an academic exercise but a critical step in understanding its structure-activity relationship (SAR) and guiding further drug design and optimization efforts. This guide provides the scientific rationale and detailed protocols necessary to achieve this goal.

Synthesis and Purification: A Pathway to High-Quality Crystalline Material

The successful growth of single crystals suitable for X-ray diffraction is predicated on the purity of the starting material. The following is a robust and adaptable synthetic protocol for 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid, based on well-established methodologies for related quinoline derivatives.[3][5]

Synthetic Strategy: The Doebner Reaction

A reliable method for the synthesis of 2-aryl-quinoline-4-carboxylic acids is the Doebner reaction.[3] This one-pot, three-component condensation reaction offers a convergent and efficient route to the desired scaffold.

Reaction Scheme:

Caption: The Doebner reaction for the synthesis of the target compound.

Detailed Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-isopropoxybenzaldehyde (1.0 eq) and aniline (1.0 eq) in absolute ethanol.

-

Intermediate Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the Schiff base intermediate.

-

Doebner Condensation: To the reaction mixture, add pyruvic acid (1.2 eq) and a catalytic amount of a Lewis or Brønsted acid (e.g., trifluoroacetic acid).

-

Reflux: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water. The crude product will precipitate out of solution.

-

Purification:

-

Filter the crude solid and wash with copious amounts of distilled water.

-

Dissolve the solid in an aqueous solution of sodium bicarbonate.

-

Wash the basic solution with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted aldehyde and aniline.

-

Acidify the aqueous layer with dilute hydrochloric acid until the product precipitates.

-

Filter the purified product, wash with distilled water, and dry under vacuum.

-

Crystallization: The Art and Science of Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging aspect of X-ray crystallography. The following methods provide a systematic approach to inducing crystallization.

Solvent Selection

A crucial first step is the selection of an appropriate solvent or solvent system. The ideal solvent will dissolve the compound when heated but allow for slow precipitation upon cooling. A preliminary screening of solvents with varying polarities is recommended (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof).

Crystallization Techniques

-

Slow Evaporation:

-

Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent at room temperature.

-

Filter the solution through a syringe filter (0.22 µm) into a clean vial.

-

Cover the vial with a perforated cap or parafilm to allow for slow evaporation of the solvent.

-

Store the vial in a vibration-free environment.

-

-

Vapor Diffusion:

-

Dissolve the compound in a small amount of a relatively non-volatile, good solvent.

-

Place this solution in a small, open vial.

-

Place the small vial inside a larger, sealed container that contains a more volatile, poor solvent (the precipitant).

-

The precipitant will slowly diffuse into the good solvent, reducing the solubility of the compound and inducing crystallization.

-

-

Slow Cooling:

-

Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

-

Filter the hot solution into a clean, insulated container.

-

Allow the solution to cool slowly to room temperature, and then transfer to a refrigerator or cold room.

-

Caption: A generalized workflow for single crystal growth.

X-ray Diffraction and Structure Determination

Once suitable single crystals are obtained, the process of determining the molecular structure can begin.

Data Collection

A single crystal is mounted on a goniometer and placed in a stream of X-rays. Modern diffractometers use a CCD or CMOS detector to collect the diffraction pattern as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, which provide an initial electron density map. This initial model is then refined against the experimental data to improve the fit and determine the precise atomic positions.

Table 1: Representative Crystallographic Data for a Quinoline-2-carboxylic Acid Derivative[6]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.724(1) |

| b (Å) | 5.937(1) |

| c (Å) | 27.545(2) |

| β (°) | 90.15(1) |

| Z | 4 |

This data is for Quinoline-2-carboxylic acid and serves as an example of the type of information that would be obtained for the title compound.[6]

Data Validation and Deposition

The final refined structure must be validated to ensure its quality. This is typically done using software such as checkCIF, which is provided by the International Union of Crystallography (IUCr).[7] Upon successful validation, the crystallographic data should be deposited in a public database such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD) to ensure its accessibility to the scientific community.[7]

Caption: Workflow for X-ray crystal structure determination.

Conclusion

The determination of the crystallographic structure of 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid is an essential step in advancing our understanding of this potentially valuable molecule. The protocols and methodologies outlined in this guide provide a clear and robust pathway for achieving this goal. By following these steps, researchers can obtain high-quality structural data that will be invaluable for future drug discovery and development efforts.

References

-

PubChem. 2-(2-Propan-2-yloxyphenyl)quinoline-4-carboxylate | C19H16NO3. [Link]

-

Request PDF. Crystal structure of quinoline-2-carboxylic acid ⋅ quinolinium-2-carboxylate. [Link]

-

Grafiati. Journal articles: 'Quinoline carboxylic acid'. [Link]

-

Frontiers. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. [Link]

-

ACS Publications. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]

-

Metadata Standards Catalog. CIF (Crystallographic Information Framework). [Link]

-

PubChem. 2-Isobutyl-quinoline-4-carboxylic acid | C14H15NO2. [Link]

-

PMC. Crystal structure of ethyl 2-(2,4,5-trimethoxyphenyl)quinoline-4-carboxylate. [Link]

-

NIH. Cinchophen | C16H11NO2. [Link]

-

Revues Scientifiques Marocaines. RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. [Link]

-

ResearchGate. Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. [Link]

-

MDPI. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. [Link]

- Google Patents. Process for making 2-hydroxyquinoline-4-carboxylic acids.

-

PMC. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link]

-

Crystallography Open Database. Search results. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 5. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CIF (Crystallographic Information Framework) – Metadata Standards Catalog [rdamsc.bath.ac.uk]

thermodynamic stability of 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid

An In-Depth Technical Guide on the Thermodynamic Stability of 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the , a molecule of interest within the broader class of quinoline-4-carboxylic acid derivatives known for their diverse pharmacological activities.[1][2][3][4] In the absence of specific published stability data for this compound, this document serves as a first-principles guide, outlining the critical importance of thermodynamic stability in drug development, postulating potential degradation pathways based on the known chemistry of quinoline derivatives, and detailing robust experimental protocols for a comprehensive stability assessment. This guide is intended to equip researchers and drug development professionals with the necessary tools to characterize the intrinsic stability of this molecule and to develop stable formulations.

Introduction: The Critical Role of Thermodynamic Stability in Drug Development

The intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing its safety, efficacy, and shelf-life.[5][6] A thorough understanding of a molecule's thermodynamic stability provides insights into its degradation pathways and the identity of its degradation products.[5][7] This knowledge is paramount for the development of stable pharmaceutical formulations, the selection of appropriate packaging and storage conditions, and is a key requirement for regulatory documentation.[6] Forced degradation, or stress testing, is an essential component of this evaluation, involving the exposure of the drug substance to conditions more severe than accelerated stability testing to identify likely degradation products and establish the specificity of stability-indicating analytical methods.[5][6][8]

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2][3][4] The subject of this guide, 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid, combines this key pharmacophore with a substituted phenyl ring, suggesting its potential as a therapeutic agent. A comprehensive evaluation of its thermodynamic stability is therefore a critical first step in its development pathway.

Physicochemical Profile of 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid

| Property | Inferred Characteristics | Rationale & Significance |

| Molecular Formula | C19H17NO3 | Determines the molecular weight and elemental composition. |

| Molecular Weight | 307.34 g/mol | Influences solubility, dissolution rate, and diffusion. |

| Structure | Quinoline-4-carboxylic acid core with a 2-(2-isopropoxyphenyl) substituent | The quinoline core is a known chromophore, making UV-Vis spectroscopy a suitable analytical technique. The carboxylic acid moiety provides a site for salt formation and potential pH-dependent solubility. The isopropoxy group adds lipophilicity. |

| pKa | Expected to have an acidic pKa due to the carboxylic acid group. | Will significantly impact solubility in aqueous media at different pH values. This is a critical parameter for formulation development, especially for oral and parenteral dosage forms. |

| LogP | Expected to be moderately lipophilic. | The isopropoxyphenyl group increases lipophilicity, which can affect solubility, membrane permeability, and protein binding. |

| Solubility | Likely to exhibit poor aqueous solubility at acidic pH and increased solubility at neutral to basic pH. Soluble in organic solvents like DMSO, DMF, and alcohols. | Understanding the solubility profile is crucial for selecting appropriate solvents for synthesis, purification, and formulation. |

Postulated Degradation Pathways

Based on the known degradation patterns of quinoline derivatives, several potential degradation pathways for 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid can be postulated.[9][10][11][12] These pathways are crucial for designing forced degradation studies and for identifying potential impurities.

Hydrolytic Degradation

The carboxylic acid moiety is generally stable to hydrolysis. However, under extreme pH and temperature conditions, decarboxylation could potentially occur, though this is less common for aromatic carboxylic acids.

Oxidative Degradation

The quinoline ring system and the isopropoxy group are susceptible to oxidation.[12]

-

N-oxidation: The nitrogen atom in the quinoline ring can be oxidized to form an N-oxide.

-

Hydroxylation: The quinoline and phenyl rings can undergo hydroxylation at various positions.[10][11]

-

Oxidation of the Isopropoxy Group: The benzylic carbon of the isopropoxy group could be susceptible to oxidation, potentially leading to the formation of an acetone and a phenol derivative.

Photodegradation

The extended aromatic system of the quinoline ring suggests a high probability of photosensitivity. Exposure to UV light can lead to the formation of radicals and subsequent degradation products, including hydroxylated species.[12]

Thermal Degradation

At elevated temperatures, decarboxylation of the carboxylic acid group is a potential degradation pathway. The stability of the molecule in the solid state at high temperatures should be assessed to determine its melting point and decomposition temperature.

A visual representation of the potential degradation pathways is provided below:

Caption: Postulated degradation pathways for 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid.

Experimental Protocols for Thermodynamic Stability Assessment

A comprehensive assessment of thermodynamic stability involves both solution-state (forced degradation) and solid-state characterization.

Forced Degradation Studies

The goal of forced degradation studies is to achieve 5-20% degradation of the parent compound to ensure that the primary degradation products are generated without extensive secondary degradation.[8][13]

4.1.1 General Procedure

-

Prepare a stock solution of 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

For each stress condition, dilute the stock solution with the stressor to the desired final concentration.

-

Include a control sample (drug substance in the same solvent system without the stressor) for each condition, maintained at the same temperature.

-

At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analyze the samples by a stability-indicating HPLC method.

4.1.2 Stress Conditions

| Stress Condition | Reagents and Conditions | Rationale |

| Acid Hydrolysis | 0.1 M HCl, reflux for 8 hours | To assess stability in acidic environments.[7] |

| Base Hydrolysis | 0.1 M NaOH, reflux for 8 hours | To assess stability in alkaline environments.[7] |

| Oxidation | 3% H2O2, room temperature for 24 hours | To evaluate susceptibility to oxidative degradation.[7] |

| Photolysis | Expose solid and solution samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). | To determine photosensitivity. |

| Thermal Degradation | Heat solid drug substance at a temperature below its melting point (e.g., 70°C) for a specified period. | To evaluate solid-state stability at elevated temperatures. |

Solid-State Stability Assessment

Solid-state properties are crucial for understanding the stability of the drug substance during storage and processing.

4.2.1 Differential Scanning Calorimetry (DSC)

-

Purpose: To determine the melting point, heat of fusion, and to detect any polymorphic transitions or decomposition.

-

Protocol:

-

Accurately weigh 2-5 mg of the sample into an aluminum pan.

-

Seal the pan and place it in the DSC instrument.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

Record the heat flow as a function of temperature.

-

4.2.2 Thermogravimetric Analysis (TGA)

-

Purpose: To determine the temperature at which the compound begins to decompose and to quantify weight loss due to degradation or desolvation.

-

Protocol:

-

Accurately weigh 5-10 mg of the sample into a TGA pan.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

Record the weight loss as a function of temperature.

-

Analytical Methodology: Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is essential to separate the parent compound from its degradation products.

4.3.1 Method Development Outline

-

Column: A C18 reversed-phase column is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance. Diode array detection (DAD) is recommended to assess peak purity.

-

Mass Spectrometry (MS) Coupling: LC-MS is invaluable for the identification of degradation products by providing mass-to-charge ratio information.

The workflow for stability testing is illustrated below:

Caption: General workflow for assessing the thermodynamic stability of a drug candidate.

Data Interpretation and Reporting

The data generated from the stability studies should be systematically compiled and interpreted.

| Data Type | Interpretation |

| Forced Degradation | - Percentage of degradation of the parent compound under each stress condition. - Number and relative abundance of degradation products. - Mass balance should be calculated to ensure all degradation products are accounted for. |

| DSC Thermogram | - A sharp endotherm indicates the melting point of a crystalline solid. - Broad endotherms or exotherms before the melting point may suggest polymorphic transitions or decomposition. |

| TGA Curve | - A steep drop in weight indicates decomposition. The onset temperature of this drop is the decomposition temperature. |

| HPLC-MS Data | - The mass-to-charge ratio of degradation products can be used to propose their structures. |

Conclusion

This technical guide provides a comprehensive roadmap for the systematic evaluation of the . By following the outlined principles and experimental protocols, researchers can gain a thorough understanding of the molecule's intrinsic stability, identify its potential degradation pathways, and develop a validated stability-indicating analytical method. This foundational knowledge is indispensable for informed decision-making in the subsequent stages of drug development, ultimately ensuring the quality, safety, and efficacy of the final drug product.

References

- Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(3), 60-74.

- ICH, Q1A(R2)

- Bhardwaj, S. K., et al. (2020). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.

-

Roge, A. B., et al. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201.[7]

-

Pharmaguideline. (2017). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]13]

- Luo, Q., et al. (2021). A state-of-the-art review of quinoline degradation and technical bottlenecks.

- Aislabie, J., & Foght, J. (2002). Microbial degradation of quinoline and methylquinolines. Applied and Environmental Microbiology, 68(4), 1599-1608.

-

Khan, I., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3), 340.[1]

- Sun, G., et al. (2004). Microbial Metabolism of Quinoline by Comamonas sp. Current Microbiology, 49(5), 334-339.

-

Johansen, S. S., et al. (1997). Degradation pathway of quinolines in a biofilm system under denitrifying conditions. Environmental Science & Technology, 31(11), 3218-3224.[11]

-

Hidayati, N. A., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science, 27(2), 7.[14]

-

Patel, B. A., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(11), 4847-4865.[15]

-

PubChem. (2024). 2-(2-Propan-2-yloxyphenyl)quinoline-4-carboxylate. National Center for Biotechnology Information. Available at: [Link]]

- Kumar, S., et al. (2025). Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis, Characterization, Biological and Electrochemical Investigations. Journal of Chemical Health Risks.

-

ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. jchr.org [jchr.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmainfo.in [pharmainfo.in]

- 7. asianjpr.com [asianjpr.com]

- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Degradation pathway of quinolines in a biofilm system under denitrifying conditions [agris.fao.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 14. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 15. pubs.acs.org [pubs.acs.org]

Application Note: Standardized Solubilization Protocols for 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic Acid in DMSO

Target Audience: Research Scientists, Medicinal Chemists, and High-Throughput Screening (HTS) Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Scientific Context & Scaffold Significance

The compound 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid represents a highly privileged structural scaffold in medicinal chemistry. Quinoline-4-carboxylic acid derivatives are extensively utilized in drug discovery, frequently evaluated for their potent biological activities, including roles as antimalarial agents, alkaline phosphatase inhibitors, and immunomodulators 12.

However, the addition of the bulky, lipophilic 2-isopropoxyphenyl moiety significantly alters the molecule's hydration dynamics. While it enhances target-binding affinity through hydrophobic interactions, it drastically reduces aqueous solubility. Consequently, preparing standardized, aggregate-free stock solutions in Dimethyl Sulfoxide (DMSO) is a critical first step. Improper dissolution can lead to "invisible" micro-precipitates, resulting in false negatives during fragment-based screening or artificially inflated IC₅₀ values 3.

Physicochemical Profiling & Solvation Mechanics

To design a self-validating solubilization protocol, we must first understand the causality behind the compound's physical behavior. DMSO is a polar aprotic solvent with a high dielectric constant. The carboxylic acid group of our target compound acts as a strong hydrogen bond donor, while the quinoline nitrogen acts as an acceptor. DMSO’s sulfoxide oxygen effectively disrupts the intermolecular hydrogen bonding of the compound's crystal lattice.

The Causality of Hygroscopicity: The highly lipophilic isopropoxyphenyl group makes this compound exceptionally sensitive to water. DMSO is notoriously hygroscopic; if it absorbs ambient moisture, the solvent's dielectric environment shifts, drastically lowering the solubility limit of the hydrophobic drug molecule and causing it to crash out of solution 4. Therefore, strict anhydrous conditions are non-negotiable.

Quantitative Physicochemical Summary

| Molecular Property | Calculated Value | Impact on Solubilization Strategy |

| Chemical Formula | C₁₉H₁₇NO₃ | Determines mass required for molarity calculations. |

| Molecular Weight | 307.34 g/mol | Standard MW; 3.07 mg required per mL for a 10 mM stock. |

| LogP (Lipophilicity) | ~4.5 | High lipophilicity mandates 100% anhydrous organic solvent. |

| H-Bond Donors/Acceptors | 1 / 3 | Strong interaction with DMSO; susceptible to aqueous disruption. |

| pKa (Carboxylic Acid) | ~4.5 - 5.0 | Remains neutral/protonated in pure, unbuffered DMSO. |

Solubilization Workflow

The following diagram maps the critical path for generating high-fidelity screening stocks. The workflow is designed as a closed-loop system: it does not proceed to archiving until the Quality Control (QC) node validates complete dissolution.

Workflow for the anhydrous solubilization and storage of quinoline-4-carboxylic acid derivatives.

Detailed Experimental Protocol

This methodology ensures that the final concentration of the 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid stock is exact and stable for long-term archiving.

Phase 1: Environmental Control & Weighing

Causality: Cold powders act as condensation nuclei. Opening a cold vial in a humid lab introduces water, which will later ruin DMSO solubility.

-

Equilibration: Remove the lyophilized compound from -20°C storage and place it in a desiccator. Allow it to equilibrate to room temperature (RT) for at least 30 minutes before opening.

-

Static Mitigation: Use an anti-static gun (ionizer) on the microbalance and the weighing spatula. Highly lipophilic powders often carry static charges, causing them to repel from the tube and leading to inaccurate mass readings.

-

Weighing: Weigh the desired amount (e.g., 3.07 mg for 1 mL of 10 mM stock) into a low-retention, sterile microcentrifuge tube.

Phase 2: Solvent Introduction

Causality: Standard benchtop DMSO absorbs atmospheric moisture rapidly. Only septum-sealed, anhydrous DMSO guarantees maximum solubility for the isopropoxyphenyl moiety.

-

Solvent Purging: Using a sterile syringe, extract the required volume of Anhydrous DMSO (≥99.9% purity, water ≤0.005%) directly from a septum-sealed bottle.

-

Addition: Dispense the DMSO into the microcentrifuge tube containing the compound.

-

Inert Atmosphere: Immediately blanket the headspace of the tube with dry Argon or Nitrogen gas before capping to displace ambient humid air.

Phase 3: Mechanical Dissolution

Causality: Applying direct heat can cause localized oxidation or degradation. Acoustic cavitation (sonication) provides the mechanical energy required to overcome the activation energy of dissolution without thermal stress.

-

Vortexing: Vortex the sealed tube vigorously for 60 seconds.

-

Sonication: Place the tube in an ultrasonic water bath maintained at 25°C. Sonicate for 5 to 10 minutes. The ultrasonic waves create microscopic vacuum bubbles that implode, mechanically breaking apart the quinoline-4-carboxylic acid crystal lattice.

Phase 4: Verification & Archiving (Self-Validation)

-

Visual QC: Hold the tube against a stark black background under bright light. Inspect for the Tyndall effect (light scattering). If the solution is cloudy or contains floating micro-crystals, return to Phase 3. The solution must be optically clear.

-

Aliquoting: Divide the master stock into 10 µL to 50 µL single-use aliquots in low-binding PCR tubes.

-

Storage: Store aliquots at -80°C.

Troubleshooting & Mechanistic Insights

The Danger of Freeze-Thaw Cycles: Never store this compound in a single large master tube that undergoes repeated freeze-thaw cycles. When DMSO freezes (melting point ~18.5°C), it freezes radially from the outside in. This pushes the solute into a highly concentrated liquid core. If the local concentration exceeds the solubility limit, the 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid will irreversibly crystallize. Single-use aliquots eliminate this risk 4.

Aqueous Assay Dilution: When transferring the DMSO stock into an aqueous biological assay (e.g., PBS or cell culture media), the sudden shift in polarity can cause the compound to precipitate instantly.

-

Solution: Ensure the final DMSO concentration in the assay does not exceed 1% v/v. If precipitation still occurs, pre-dilute the DMSO stock into an intermediate solvent cascade (e.g., DMSO → 10% Tween-20 or BSA-supplemented buffer → Final Assay Buffer) to provide a hydrophobic sink for the isopropoxyphenyl group.

References

-

Investigation of quinoline-4-carboxylic acid as a highly potent scaffold for the development of alkaline phosphatase inhibitors: synthesis, SAR analysis and molecular modelling studies. RSC Advances. Available at: [Link]

-

Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

-

Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. MDPI. Available at: [Link]

-

DMSO Solubility Assessment for Fragment-Based Screening. PMC - NIH. Available at: [Link]

Sources

- 1. Investigation of quinoline-4-carboxylic acid as a highly potent scaffold for the development of alkaline phosphatase inhibitors: synthesis, SAR analysis and molecular modelling studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]

mass spectrometry characterization of 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid

Application Note: High-Resolution Mass Spectrometry (HRMS) Characterization of 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic Acid

Introduction & Structural Rationale

The compound 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid (Chemical Formula: C₁₉H₁₇NO₃, Exact Mass: 307.1208 Da) features a rigid quinoline core substituted with a carboxylic acid at the C4 position and a sterically bulky 2-isopropoxyphenyl ether at the C2 position. Derivatives of the quinoline-4-carboxylic acid scaffold are of high pharmacological interest, frequently appearing in the development of antimalarials, DHODH inhibitors, and antiviral agents [3].

Accurate structural elucidation of this compound relies heavily on High-Resolution Mass Spectrometry (HRMS). The basicity of the quinoline nitrogen (pKa ~4.9) makes it highly amenable to positive ion mode electrospray ionization (ESI+), yielding a stable protonated precursor ion [M+H]⁺ at m/z 308.1281. This application note details a self-validating LC-HRMS protocol and explains the mechanistic causality behind its gas-phase fragmentation behavior.

Self-Validating LC-HRMS Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. It incorporates System Suitability Testing (SST) to verify mass accuracy and collision energy calibration prior to sample analysis.

Step 1: System Suitability and Calibration

-

Mass Calibration: Calibrate the mass spectrometer (e.g., Q-TOF or Orbitrap) using a standard tuning mix to ensure a mass accuracy of < 5 ppm across the m/z 100–1000 range.

-

SST Injection: Inject a known reference standard (e.g., unsubstituted quinoline-4-carboxylic acid) to verify that the normalized collision energy (NCE) is correctly calibrated to induce the characteristic loss of CO₂ (44 Da) [1].

-

Blank Run: Inject a solvent blank (50:50 Water:Acetonitrile) to establish a baseline and rule out column carryover.

Step 2: Sample Preparation

-

Dissolve 1.0 mg of 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

-

Dilute the stock solution to a final working concentration of 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid. The formic acid is critical as it acts as a proton source, driving the formation of the [M+H]⁺ ion.

Step 3: LC Separation Parameters

-

Column: C18 Reverse-Phase (e.g., 50 mm × 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B.

-

Flow Rate: 0.4 mL/min.

Step 4: MS/MS (Fragmentation) Parameters

-

Ionization Mode: ESI Positive (ESI+).

-

Capillary Temperature: 275 °C.

-

Spray Voltage: 3.5 kV.

-

Fragmentation Method: Higher-energy C-trap Dissociation (HCD) or Collision-Induced Dissociation (CID).

-

Collision Energy: Stepped NCE at 20, 30, and 40 eV to capture both fragile ether cleavages and rigid core fragmentation.

Mechanistic Fragmentation Pathways

Understanding the why behind the fragmentation pattern is crucial for accurate metabolite identification and structural confirmation. The fragmentation of this molecule is driven by the lability of its functional groups under collisional activation:

-

Pathway A: Diagnostic Isopropoxy Cleavage (Loss of Propene) The most kinetically favored and highly diagnostic fragmentation pathway is the loss of the isopropyl group. Under CID/HCD, the bulky isopropoxy ether undergoes a facile unimolecular elimination (often a β -hydride transfer) to expel a neutral propene molecule (C₃H₆, 42.0470 Da) [2, 4]. This leaves behind a stable phenolic hydroxyl group, yielding the[M+H - C₃H₆]⁺ fragment at m/z 266.0812.

-

Pathway B: Decarboxylation Quinoline-4-carboxylic acids are known to undergo charge-directed or charge-remote decarboxylation [1]. The loss of neutral carbon dioxide (CO₂, 44.0098 Da) from the [M+H]⁺ precursor yields a fragment at m/z 264.1383.

-

Pathway C: Sequential Core Formation The molecule frequently undergoes sequential fragmentation. The initial loss of propene followed by the loss of CO₂ (or vice versa) strips the molecule of its labile appendages. This combined neutral loss of 86 Da yields the highly stable, fully conjugated 2-(2-hydroxyphenyl)quinoline core at m/z 222.0913.

-

Pathway D: Dehydration A minor pathway involves the loss of water (H₂O, 18.0106 Da) from the carboxylic acid moiety, generating an acylium ion at m/z 290.1176.

Quantitative Data Presentation

The following table summarizes the exact masses, elemental formulas, and mass errors for the expected precursor and product ions, serving as a reference for data validation.

| Ion Type | Assignment | Elemental Formula | Theoretical m/z | Expected Neutral Loss |

| Precursor | [M+H]⁺ | C₁₉H₁₈NO₃⁺ | 308.1281 | N/A |

| Fragment 1 | [M+H - C₃H₆]⁺ | C₁₆H₁₂NO₃⁺ | 266.0812 | 42.0470 Da (Propene) |

| Fragment 2 | [M+H - CO₂]⁺ | C₁₈H₁₈NO⁺ | 264.1383 | 44.0098 Da (CO₂) |

| Fragment 3 | [M+H - C₃H₆ - CO₂]⁺ | C₁₅H₁₂NO⁺ | 222.0913 | 86.0568 Da (Propene + CO₂) |

| Fragment 4 | [M+H - H₂O]⁺ | C₁₉H₁₆NO₂⁺ | 290.1176 | 18.0106 Da (Water) |

Note: Acceptable mass error for HRMS instrument validation should be ≤ 5.0 ppm.

Fragmentation Tree Visualization

Below is the logical relationship diagram mapping the gas-phase dissociation pathways of the protonated molecule.

ESI-MS/MS Fragmentation of 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic Acid.

References

-

Beuck S, et al. "Unusual mass spectrometric dissociation pathway of protonated isoquinoline-3-carboxamides due to multiple reversible water adduct formation in the gas phase." Journal of the American Society for Mass Spectrometry. 2009. URL:[Link]

-

Baragaña B, et al. "Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy." Journal of Medicinal Chemistry. 2016. URL:[Link]

-

California Department of Pesticide Regulation. "PROPOXUR (BAYGON®) RISK CHARACTERIZATION DOCUMENT." 1997. URL:[Link]

Application Note: High-Resolution NMR Spectroscopic Analysis of 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid

Abstract

This document provides a comprehensive guide to the structural characterization of 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. Quinoline derivatives are a cornerstone in medicinal chemistry, forming the backbone of numerous pharmaceuticals.[1][2] Accurate and unambiguous structural elucidation is therefore critical for drug discovery and development. This application note details field-proven protocols for sample preparation, data acquisition, and spectral interpretation for both ¹H and ¹³C NMR. It is designed for researchers, scientists, and drug development professionals, offering insights into the causality behind experimental choices to ensure high-quality, reproducible results.

Introduction and Scientific Context

2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid is a complex heterocyclic compound featuring a quinoline core, a substituted phenyl ring, and a carboxylic acid moiety. The spatial arrangement and electronic environment of each proton and carbon atom create a unique magnetic signature that can be decoded by NMR spectroscopy. This technique stands as the gold standard for the non-destructive structural analysis of organic molecules in solution.

The biological activity of quinoline derivatives is profoundly influenced by their substitution patterns.[1] Therefore, confirming the identity, purity, and structure of newly synthesized compounds like 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid is a mandatory step in any research pipeline. This guide explains not only how to acquire the NMR data but also why specific parameters and procedures are chosen, grounding the methodology in the fundamental principles of magnetic resonance.

Molecular Structure and Spectroscopic Overview

A thorough understanding of the molecule's structure is the first step in predicting and interpreting its NMR spectra. The diagram below illustrates the atomic numbering scheme used for spectral assignments throughout this note.

Caption: Workflow for NMR Sample Preparation.

NMR Data Acquisition

The following are typical acquisition parameters for a 400 or 500 MHz spectrometer.

| Parameter | ¹H NMR (Proton) | ¹³C NMR (Carbon) | Rationale |

| Operating Frequency | 400-500 MHz | 100-125 MHz | Higher fields provide better signal dispersion and sensitivity. |

| Spectral Width (SW) | ~16 ppm (e.g., -2 to 14 ppm) | ~240 ppm (e.g., -10 to 230 ppm) | Encompasses all expected signals from the molecule and solvent. |

| Number of Scans (NS) | 8-16 | 1024-4096 | ¹³C has a low natural abundance (~1.1%), requiring significantly more scans to achieve a good signal-to-noise ratio. [3] |

| Relaxation Delay (d1) | 1-2 seconds | 2 seconds | Allows for adequate relaxation of nuclei between pulses, ensuring quantitative signal integration. |

| Pulse Program | Standard 90° pulse (e.g., zg30) | Proton-decoupled (e.g., zgpg30) | Broadband proton decoupling collapses C-H coupling, simplifying the spectrum to single lines for each carbon. |

| Acquisition Time (AQ) | ~2-3 seconds | ~1-1.5 seconds | Determines the digital resolution of the spectrum. |

Data Interpretation: Predicted Spectra

While experimental data provides the definitive structure, predicted chemical shifts based on established principles and data from similar compounds are invaluable for assignment.

Predicted ¹H NMR Data (in DMSO-d₆)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Integration | Notes |

| COOH | > 13.0 | broad s | - | 1H | Signal is often broad due to hydrogen bonding and exchange. May not be observed in some solvents. [4][5] |

| H5, H8 | 8.5 - 8.8 | d | ~8.5 | 2H | Protons on the quinoline ring are deshielded by the ring currents and the nitrogen atom. [1][6] |

| H3 | 8.3 - 8.5 | s | - | 1H | A singlet due to the lack of adjacent protons. |

| H6, H7 | 7.6 - 7.9 | m | - | 2H | Complex multiplet due to coupling with neighboring protons. |

| Phenyl H (H3'-H6') | 7.0 - 7.6 | m | - | 4H | A complex, overlapping multiplet region typical for substituted aromatic rings. |

| Isopropoxy CH | 4.6 - 4.9 | sept | ~6.0 | 1H | Septet arises from coupling to the six equivalent methyl protons. |

| Isopropoxy CH₃ | 1.2 - 1.4 | d | ~6.0 | 6H | Doublet due to coupling with the single methine proton. |

Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon Assignment | Predicted δ (ppm) | Notes |

| COOH | 167 - 170 | Carboxylic acid carbonyl carbon. |

| C2, C4, C8a, C2' | 145 - 160 | Quaternary and oxygen-bearing aromatic carbons appear significantly downfield. |

| C4a | 138 - 142 | Quaternary carbon at the quinoline ring junction. |

| Aromatic CH | 115 - 135 | Region for the 9 protonated aromatic carbons (CH). [7] |

| Isopropoxy CH | 70 - 75 | Aliphatic carbon attached to oxygen. |

| Isopropoxy CH₃ | 21 - 24 | The two equivalent methyl carbons. |

Advanced Structural Verification

For a molecule with extensive signal overlap in the aromatic region, 2D NMR experiments are not just helpful; they are essential for unambiguous assignment.

Caption: Decision workflow for NMR peak assignment.

-

COSY (Correlation Spectroscopy): This experiment reveals which protons are spin-coupled to each other, allowing for the mapping of proton connectivity within the quinoline and phenyl rings. [6]* HSQC (Heteronuclear Single Quantum Coherence): This provides direct, one-bond correlation between a proton and the carbon it is attached to, definitively linking the ¹H and ¹³C assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two or three bonds. It is invaluable for identifying quaternary carbons by observing their correlation to nearby protons. [6]

Conclusion

NMR spectroscopy is an indispensable tool for the structural verification of 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid. By following systematic and well-reasoned protocols for sample preparation and data acquisition, high-quality spectra can be reliably obtained. The combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR techniques provides a multi-faceted view of the molecular architecture, enabling confident and unambiguous assignment of all proton and carbon signals. This level of structural integrity is fundamental to advancing research in medicinal chemistry and drug development.

References

- BenchChem. (2025).

- BenchChem Technical Support. (2025). Technical Support Center: Troubleshooting NMR Peak Assignments for Substituted Quinolines.

- TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.

- Weizmann Institute of Science.

- Journal of Chemical Health Risks. (2025). Exploring 2-(Furan-2-yl)

- JEOL.

- Journal of Chemical Education. (1998).

- University College London.

- ChemicalBook. QUINOLINE-4-CARBOXYLIC ACID(486-74-8) 1H NMR spectrum.

- News-Medical.Net. (2025). How To Prepare And Run An NMR Sample.

- University of Minnesota.

- UNCW Institutional Repository. (2015).

- MDPI. (2023).

- ResearchGate. (2024). The ¹H-NMR spectrum corresponding to newly synthesized compound 4,....

- ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.

- Royal Society of Chemistry. (2007).

- ResearchGate. (2016).

- PubChem. 2-(2-Propan-2-yloxyphenyl)

- Frontiers in Chemistry. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.

- Frontiers in Chemistry. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.

- PMC. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.

- MDPI. (2016).

- Revue Roumaine de Chimie. (2024).

Sources

2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid formulation for animal studies

APPLICATION NOTE & PROTOCOLS

Formulation of 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic Acid for Preclinical Animal Studies

Abstract